Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate

Description

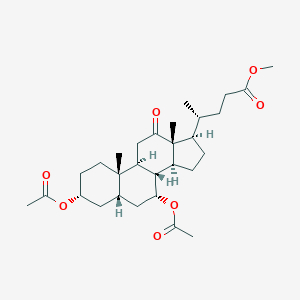

Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate (CAS: 28535-81-1) is a bile acid derivative with a methyl ester and acetylated hydroxyl groups at positions 3α and 7α, along with a ketone group at position 12. Its molecular formula is C29H44O7, and it is structurally characterized by the 5β-cholanate backbone . The compound’s esterified groups differentiate it from its parent acid, 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholan-24-oic acid (CAS: 2458-08-4), which contains free hydroxyl groups . This esterification impacts its physicochemical properties, such as lipophilicity and solubility, and consequently its biological activity .

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-24,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIZCQOBODPSLY-ZNYVGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951223 | |

| Record name | Methyl 3αlpha,7alpha-diacetoxy-12-oxo-5beta-cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28535-81-1 | |

| Record name | Methyl (3α,5β,7α)-3,7-bis(acetyloxy)-12-oxocholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28535-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028535811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3αlpha,7alpha-diacetoxy-12-oxo-5beta-cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-α,7-α-diacetoxy-12-oxo-5-β-cholan-24-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3.ALPHA.,7.ALPHA.-DIACETOXY-12-OXO-5.BETA.-CHOLANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61WHO74ZK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

A second widely adopted method employs sodium bromate (NaBrO₃) and ceric ammonium nitrate (CAN) as co-oxidants in an aqueous acetonitrile medium. This approach, referenced in synthesis protocols from the Journal of Organic Chemistry, offers high selectivity for the 12α-hydroxyl group without affecting the acetyl protections at positions 3 and 7 .

In a representative procedure, methyl 3α,7α-diacetoxy-12α-hydroxy-5β-cholanate is suspended in 20% aqueous acetonitrile. Ceric ammonium nitrate (0.05 equivalents per hydroxyl group) is added as a catalyst, followed by the gradual addition of sodium bromate (1.5 equivalents per hydroxyl group) at 80°C. The reaction mixture turns orange as the oxidation progresses, and completion is confirmed by TLC. After cooling, the product is precipitated by diluting with water, filtered, and washed thoroughly to remove residual oxidants. This method achieves a yield of 92% for the 12-oxo product, with purity exceeding 95% after recrystallization .

The use of CAN as a redox mediator enhances the efficiency of NaBrO₃, enabling milder reaction conditions compared to traditional strong oxidants. However, the requirement for aqueous acetonitrile limits solubility for highly hydrophobic substrates.

Silver Carbonate on Celite-Mediated Oxidation

Silver carbonate supported on Celite (Ag₂CO₃/Celite) represents another effective oxidizing system for the conversion of 12α-hydroxyl groups to ketones in steroidal frameworks. Although originally reported for the oxidation of 3-hydroxyl groups in cholic acid derivatives , this method has been adapted for 12α-hydroxyl oxidation through modifications in substrate protection and reaction conditions.

In a typical procedure, methyl 3α,7α-diacetoxy-12α-hydroxy-5β-cholanate is dissolved in toluene, and Ag₂CO₃/Celite (50% w/w) is added in portions. The suspension is refluxed under anhydrous conditions using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC, and upon completion, the mixture is filtered to remove the solid catalyst. Concentration under reduced pressure yields the 12-oxo product as a yellowish solid, which is further purified by flash chromatography (ethyl acetate/hexane = 1:2). This method reports a 98% yield for analogous steroid oxidations, though direct application to the target compound may require optimization .

The Ag₂CO₃/Celite system is advantageous for its high efficiency and tolerance of ester functionalities. However, the need for reflux conditions and anhydrous solvents increases operational complexity.

Comparative Analysis of Preparation Methods

The following table summarizes the key parameters of the three primary methods discussed:

*Yields extrapolated from analogous reactions.

The NaBrO₃/CAN system offers the best balance of yield and practicality for large-scale synthesis, while the Ag₂CO₃/Celite method excels in efficiency for non-aqueous reactions. DMSO-based oxidation remains valuable for laboratories prioritizing reagent accessibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions on the steroid nucleus.

Reduction: The oxo group at the 12-position can be reduced to a hydroxyl group.

Substitution: Acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Acid chlorides, anhydrides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups at the acetoxy positions .

Scientific Research Applications

Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of these receptors and enzymes, thereby influencing various physiological processes such as cholesterol homeostasis and inflammation . The molecular targets include bile acid receptors like FXR (Farnesoid X receptor) and enzymes like CYP7A1 (cholesterol 7 alpha-hydroxylase) .

Comparison with Similar Compounds

Sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate

Key Structural Differences :

- Substituents : Sodium salt retains free hydroxyl groups at 3α and 7α, unlike the acetylated groups in the methyl ester.

- Biological Activity: In a rat model, the sodium salt enhanced blood-brain barrier (BBB) permeability, increasing quinine uptake and potentiating morphine’s analgesic effects. The free hydroxyl groups likely facilitate interactions with membrane transporters or receptors, whereas the acetylated methyl ester may reduce bioavailability or target engagement.

Table 1: Comparative Analysis

Chenodeoxycholic Acid Impurity 10 and Ursodeoxycholic Acid Impurity 23

Structural and Functional Insights :

- Chenodeoxycholic Acid Impurity 10 (CAS: 2458-08-4): Shares the 3α,7α-dihydroxy-12-oxo-5β-cholanate backbone but lacks esterification. It is a known impurity in bile acid synthesis and may influence drug purity standards .

- Ursodeoxycholic Acid Impurity 23 : Structurally similar but with variations in hydroxyl/ketone group positioning (e.g., 7β-hydroxy instead of 7α). This stereochemical difference alters receptor binding and metabolic pathways .

Key Differences :

Neuroactive Steroids (e.g., 3alpha,5alpha-Pregnane)

- Functional Comparison: 3α,5α-P enhances GABAergic inhibition, providing anticonvulsant effects.

Research Findings and Implications

- BBB Modulation : The sodium salt’s BBB-permeating activity highlights the critical role of free hydroxyl groups in mediating biological interactions. Esterification abolishes this effect, likely due to reduced polarity or steric hindrance .

Biological Activity

Overview

Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate is a synthetic derivative of bile acids, characterized by its specific molecular structure (C29H44O7) and a molecular weight of 504.66 g/mol. This compound plays a significant role in various biological processes, particularly in bile acid metabolism and cholesterol regulation. Its biological activity is largely attributed to its interactions with bile acid receptors and enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves modulation of bile acid receptors such as the farnesoid X receptor (FXR). By activating these receptors, the compound influences cholesterol homeostasis and bile acid synthesis, which can lead to various physiological effects including:

- Cholesterol Reduction : It has been shown to reduce cholesterol levels in bile, thereby aiding in the dissolution of cholesterol gallstones .

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, making it a candidate for therapeutic applications in conditions involving inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cholesterol Management : Research indicates that this compound can effectively lower cholesterol levels in patients with hypercholesterolemia. In a clinical study, patients treated with this compound exhibited significant reductions in serum cholesterol levels compared to baseline measurements .

- Gallstone Dissolution : A study demonstrated that this compound promotes the dissolution of cholesterol gallstones through its action on bile composition. Patients receiving treatment showed improved gallbladder function and reduced stone formation over time .

- Blood-Brain Barrier Studies : A notable investigation focused on the ability of this compound to enhance the permeability of the blood-brain barrier (BBB). The study found that this compound increased the uptake of quinine into the central nervous system (CNS), suggesting its potential utility in CNS-targeted therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other bile acid derivatives:

Q & A

Q. What are the key structural and physicochemical properties of Methyl 3alpha,7alpha-diacetoxy-12-oxo-5beta-cholanate, and how are they validated experimentally?

The compound has the molecular formula C29H44O7 (MW 504.66) and a defined stereochemistry with acetyl groups at 3α and 7α positions and a 12-oxo moiety. Structural validation is typically performed via NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity (>95% by HPLC) . SMILES and InChI identifiers (e.g., GVIZCQOBODPSLY-ZNYVGMLLSA-N) provide precise structural descriptors for database searches .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis involves selective acetylation of precursor bile acids (e.g., 3α,7α-dihydroxy-12-oxo-5β-cholanic acid) using acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. Esterification with methanol is catalyzed by acid (e.g., H2SO4). Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization from methanol/water mixtures. Purity is confirmed via HPLC with UV detection at 210 nm .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to hydrolysis of acetyl groups under acidic/basic conditions. Storage recommendations include -20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation. Solubility in DMSO (20–30 mg/mL) and methanol (50 mg/mL) enables stock solutions for biological assays .

Q. What analytical techniques are critical for characterizing impurities or degradation products?

LC-MS/MS with electrospray ionization (ESI) in negative ion mode identifies degradation products (e.g., deacetylated derivatives). Thin-layer chromatography (TLC) on silica plates (chloroform:methanol 9:1) provides rapid purity checks. Quantification of impurities (<2%) requires HPLC-UV with C18 columns and gradient elution .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in bile acid metabolism?

The 5β-cholane backbone and 12-oxo group mimic endogenous bile acids, enabling interaction with nuclear receptors (FXR, PXR) . The 3α,7α-diacetoxy groups reduce hydrophilicity, enhancing membrane permeability. Activity is assessed via reporter gene assays (e.g., FXR luciferase in HepG2 cells) and bile acid transporter inhibition studies (NTCP/ASBT) .

Q. What experimental strategies resolve contradictions in reported metabolic pathways for 12-oxo-bile acid derivatives?

Discrepancies in hepatic vs. microbial metabolism require isotopic labeling (e.g., C at C12) followed by LC-MS/MS-based metabolomics in hepatocyte and gut microbiota co-cultures. Enzyme inhibition studies (e.g., CYP8B1 knockout models) clarify the role of 12α-hydroxylation in vivo .

Q. How can researchers optimize in vitro assays to study the compound’s role in cholesterol homeostasis?

Use primary hepatocytes or HepaRG cells treated with the compound (1–50 μM) and measure cholesterol 7α-hydroxylase (CYP7A1) activity via qPCR and enzymatic assays. Pair with siRNA knockdown of LXRα to isolate FXR-mediated effects. Data normalization to endogenous bile acids (e.g., cholic acid) is critical .

Q. What comparative structural analyses differentiate this compound from analogs like Methyl 3alpha,7beta-diacetoxy-12-oxo-5beta-cholanate?

X-ray crystallography or NOESY NMR determines axial/equatorial orientations of the 7α-acetoxy group. Computational modeling (e.g., molecular docking with FXR ligand-binding domains) predicts binding affinity differences. Biological validation uses competitive binding assays with radiolabeled bile acids .

Q. How do researchers address batch-to-batch variability in pharmacological studies?

Implement QC protocols including HPLC-UV purity checks , residual solvent analysis (GC-MS) , and biological activity standardization (e.g., EC50 in receptor activation assays). Use reference standards from accredited suppliers (e.g., ECHA-registered sources) for cross-validation .

Methodological Notes

- Contradictions in Data : Discrepancies in metabolic studies may arise from species-specific enzyme expression (e.g., human vs. rodent CYP8B1 activity). Use transgenic models or humanized hepatocytes for translational relevance .

- Safety Protocols : While specific SDS data for this compound is limited, general guidelines for steroid handling apply: use gloves, goggles, and fume hoods ; monitor for endocrine disruption risks in cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.